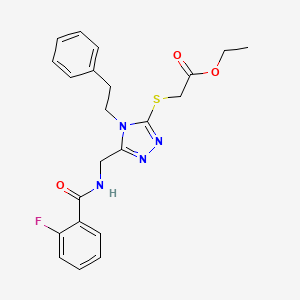
ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C22H23FN4O3S and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C21H21FN4O4S
- Molecular Weight : 444.48 g/mol
- IUPAC Name : ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Cytotoxic Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxic activity of this compound was evaluated using the MTT assay across multiple cancer cell lines including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| HCT-15 | Colorectal adenocarcinoma | 8.1 |
| A549 | Lung adenocarcinoma | 7.5 |
| MCF-7 | Breast cancer | 6.3 |
| A172 | Glioblastoma | 9.0 |
These results indicate that the compound exhibits promising anticancer properties with IC50 values suggesting effective inhibition of cell proliferation at micromolar concentrations .
Antimicrobial Activity
The compound's antimicrobial properties were also assessed against a range of bacterial strains. The following table summarizes the activity against selected microorganisms:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Enterococcus faecalis | Moderate Inhibition |
| Bacillus cereus | Strong Inhibition |
| Escherichia coli | Weak Inhibition |
The results suggest that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating intrinsic pathways related to cell cycle arrest and programmed cell death.
- Antimicrobial Mechanisms : The triazole moiety is known to interfere with the biosynthesis of nucleic acids in bacteria and fungi, which may contribute to its antimicrobial effects.
- Interaction with Enzymes : Preliminary docking studies suggest that the compound may inhibit certain enzymes involved in cancer progression and microbial resistance .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacological profiles of similar triazole derivatives. For instance:
- Study on Triazole Derivatives : A study reported that triazole derivatives with specific substitutions showed enhanced activity against HT29 colorectal cancer cells compared to standard treatments like 5-FU .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of triazole compounds against resistant strains of bacteria, demonstrating their potential as lead compounds for antibiotic development .
Propiedades
IUPAC Name |
ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-2-30-20(28)15-31-22-26-25-19(27(22)13-12-16-8-4-3-5-9-16)14-24-21(29)17-10-6-7-11-18(17)23/h3-11H,2,12-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHBEHCLIWZJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














